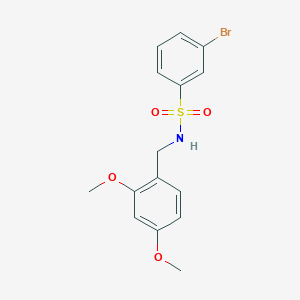
1-Fluoro-3-nitro-4-phenyl-butan-2-OL
Übersicht
Beschreibung
“1-Fluoro-3-nitro-4-phenyl-butan-2-OL” is a chemical compound with the molecular formula C10H12FNO3 . It’s a derivative of butanol, which is an alcohol with a four-carbon structure .
Molecular Structure Analysis
The molecular structure of “1-Fluoro-3-nitro-4-phenyl-butan-2-OL” includes a butanol backbone with a phenyl group (a benzene ring), a nitro group (NO2), and a fluoro group (F) attached .Chemical Reactions Analysis
Again, while specific reactions involving “1-Fluoro-3-nitro-4-phenyl-butan-2-OL” are not available, similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Structure-Activity Relationships
Synthesis and Effects in Mice
Pero, Babiarz-Tracy, and Fondy (1977) explored the synthesis of various derivatives of halopropan-2-ones, including those related to 1-Fluoro-3-nitro-4-phenyl-butan-2-OL. Their study delved into the structure-activity relationships, discussing the chemical structure, alkylating ability, toxicity, and antitumor effects. They observed varying toxicities among the synthesized compounds, which offers insights into the potential medical applications of these compounds (Pero, Babiarz-Tracy, & Fondy, 1977).
Fluorine Substitution in Chiral Recognition
Ciavardini et al. (2013) examined how fluorine substitution impacts chiral recognition, specifically looking at molecular diastereomeric complexes in the gas phase. Their findings suggest that fluorine substitution, particularly in certain positions, can affect electron density and the strength of intermolecular interactions. This could have implications for the use of 1-Fluoro-3-nitro-4-phenyl-butan-2-OL in chiral synthesis and recognition (Ciavardini et al., 2013).
2. Biological Activity and Pharmacological Potential
Biological Activity in 1,3,4-Thiadiazole Derivatives
Budziak et al. (2019) conducted research on the fluorescence and biological activity of certain 1,3,4-thiadiazole derivatives. They observed dual fluorescence in certain environments, which has implications for the development of fluorescence probes or pharmaceuticals with antimycotic properties. The findings from this study could be relevant to understanding the biological activities of structurally similar compounds like 1-Fluoro-3-nitro-4-phenyl-butan-2-OL (Budziak et al., 2019).
Mechanism of HF Elimination
Ryberg and Matsson (2001) investigated the base-promoted elimination of hydrogen fluoride from a structurally similar compound, 4-fluoro-4-(4'-nitrophenyl)butan-2-one. This study provides valuable insights into the reaction mechanisms and kinetic isotope effects, which could be relevant for understanding the chemical behavior of 1-Fluoro-3-nitro-4-phenyl-butan-2-OL in various reactions (Ryberg & Matsson, 2001).
Eigenschaften
IUPAC Name |
1-fluoro-3-nitro-4-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c11-7-10(13)9(12(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCHTDCGSUFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CF)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-nitro-4-phenyl-butan-2-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)
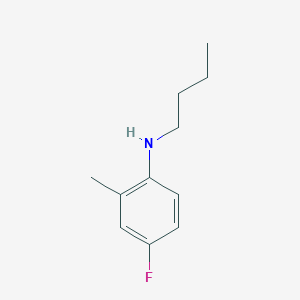
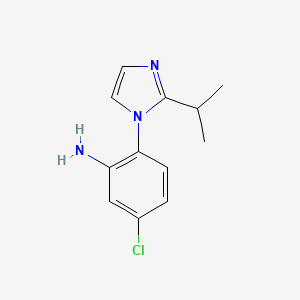
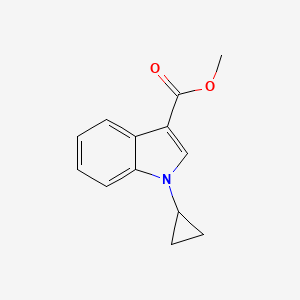
![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)
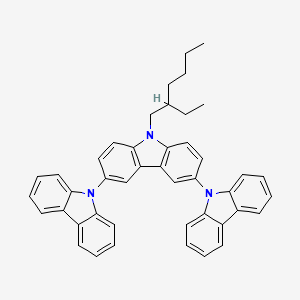

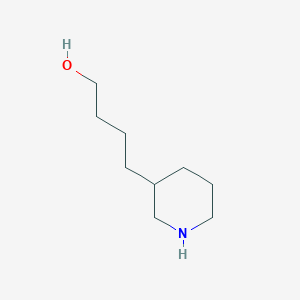
![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)
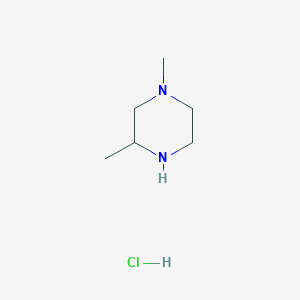
![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)
